Antiviral Potency (EC50) of CX14442 vs. GS-9822 and Raltegravir in HIV-1 Infected MT-4 Cells
In a direct head-to-head comparison using MT-4 cells infected with wild-type HIV-1 subtype B viruses, CX14442 exhibits an EC50 of 0.051 ± 0.004 μM against strain IIIb, which is 23-fold less potent than GS-9822 (EC50 = 0.0022 ± 0.0003 μM) but remains in the low nanomolar range [1]. Against the NL4.3 strain, CX14442's EC50 is 0.296 ± 0.135 μM, over 100-fold less potent than GS-9822 (EC50 = 0.0025 ± 0.0008 μM) [1]. In a separate single-round transduction assay using the HIV-1 OGH double-reporter vector in SupT1 cells, CX14442 inhibits transduction with an IC50 of 1.6 μM, compared to 0.007 μM for GS-9822 and 0.002 μM for the INSTI raltegravir [1].
| Evidence Dimension | Antiviral potency (50% effective concentration) against HIV-1 subtype B strains |
|---|---|
| Target Compound Data | EC50 (IIIb): 0.051 ± 0.004 μM; EC50 (NL4.3): 0.296 ± 0.135 μM; Transduction IC50: 1.6 μM |
| Comparator Or Baseline | GS-9822: EC50 (IIIb) 0.0022 ± 0.0003 μM; EC50 (NL4.3) 0.0025 ± 0.0008 μM; Transduction IC50 0.007 μM. Raltegravir: Transduction IC50 0.002 μM |
| Quantified Difference | CX14442 is 23-fold less potent than GS-9822 against IIIb; >100-fold less potent against NL4.3; >200-fold less potent than GS-9822 and 800-fold less potent than raltegravir in transduction assays |
| Conditions | MT-4 cells infected with wild-type HIV-1 subtype B viruses (IIIb and NL4.3); SupT1 cells transduced with HIV-1 OGH double-reporter vector |
Why This Matters
Establishes CX14442 as a moderately potent but mechanistically distinct LEDGIN, essential for comparative studies and as a benchmark for next-generation compounds.
- [1] Bruggemans A, Vansant G, Balakrishnan M, et al. GS-9822, a Preclinical LEDGIN Candidate, Displays a Block-and-Lock Phenotype in Cell Culture. Antimicrobial Agents and Chemotherapy. 2021;65(4):e02328-20. View Source
